Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide
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Overview
Description
Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide is a chemical compound with the molecular formula C8H10BrN. It is also known as 4-bromo-2,6-dimethylaniline hydrobromide. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the benzene ring, along with an amino group. The hydrobromide form indicates that it is a salt formed with hydrobromic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide typically involves the bromination of 2,6-dimethylaniline. The reaction is carried out by treating 2,6-dimethylaniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,6-dimethylaniline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2,6-dimethylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amino group play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, alter metabolic pathways, and affect cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-bromo-2,6-dimethyl-: The parent compound without the hydrobromide salt.
Benzenamine, 2,6-dimethyl-: Lacks the bromine atom.
Benzenamine, 4-chloro-2,6-dimethyl-: Contains a chlorine atom instead of bromine.
Uniqueness
Benzenamine, 4-bromo-2,6-dimethyl-, hydrobromide is unique due to the presence of both bromine and hydrobromide, which confer distinct chemical and physical properties. The bromine atom enhances its reactivity in substitution reactions, while the hydrobromide salt improves its solubility and stability in aqueous solutions.
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)azanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNJNXLBCMLJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[NH3+])C)Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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